4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate
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Overview
Description
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate is a chemical compound with the molecular formula C16H28O4 It is known for its unique structure, which includes a dodec-1-en-1-yl group attached to an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of dodec-1-en-1-ol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dodec-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dodec-1-yl)oxy]benzaldehyde
- 4-dodec-1-enoxy-4-oxobutanoate
Uniqueness
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications.
Properties
CAS No. |
176050-28-5 |
---|---|
Molecular Formula |
C16H27O4- |
Molecular Weight |
283.38 g/mol |
IUPAC Name |
4-dodec-1-enoxy-4-oxobutanoate |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h11,14H,2-10,12-13H2,1H3,(H,17,18)/p-1 |
InChI Key |
GMVDOFFZBJOCCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC=COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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